(2S,3S)-(-)-3-Phenylglycidol

Catalog No.
S705890
CAS No.
104196-23-8
M.F
C9H10O2
M. Wt
150.17 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S,3S)-(-)-3-Phenylglycidol

CAS Number

104196-23-8

Product Name

(2S,3S)-(-)-3-Phenylglycidol

IUPAC Name

[(2S,3R)-3-phenyloxiran-2-yl]methanol

Molecular Formula

C9H10O2

Molecular Weight

150.17 g/mol

InChI

InChI=1S/C9H10O2/c10-6-8-9(11-8)7-4-2-1-3-5-7/h1-5,8-10H,6H2/t8-,9+/m0/s1

InChI Key

PVALSANGMFRTQM-DTWKUNHWSA-N

SMILES

C1=CC=C(C=C1)C2C(O2)CO

Canonical SMILES

C1=CC=C(C=C1)C2C(O2)CO

Isomeric SMILES

C1=CC=C(C=C1)[C@@H]2[C@@H](O2)CO

Asymmetric Synthesis:

Due to its chirality, (2S,3S)-(-)-3-Phenylglycidol can serve as a valuable building block in asymmetric synthesis. This technique allows for the creation of enantiopure molecules, which are crucial in various fields such as drug development and material science. The epoxide ring of (2S,3S)-(-)-3-Phenylglycidol can be opened with various nucleophiles with high stereoselectivity, leading to the formation of new chiral centers.

Medicinal Chemistry:

(2S,3S)-(-)-3-Phenylglycidol has been investigated for its potential antitumor activity. Studies have shown that it can inhibit the growth of various cancer cell lines. Additionally, it has been explored as a potential antiviral agent and for its antimicrobial properties.

Material Science:

The epoxide group in (2S,3S)-(-)-3-Phenylglycidol can be used as a reactive functional group for the synthesis of various polymers and materials. These materials can potentially find applications in areas like drug delivery, electronics, and coatings.

(2S,3S)-(-)-3-Phenylglycidol is a chiral epoxide compound characterized by its unique stereochemistry. It features a phenyl group attached to a three-membered epoxide ring, making it an important intermediate in organic synthesis. The compound has the molecular formula C9H10O2 and is recognized for its potential applications in pharmaceuticals and fine chemicals due to its reactive epoxide functionality.

, including:

  • Nucleophilic Ring Opening: The epoxide ring can be opened by nucleophiles such as alcohols or amines, leading to the formation of diols or amino alcohols.
  • Epoxide Hydrolase Reaction: Enzymatic conversion using epoxide hydrolases can yield diols with high enantioselectivity, which is crucial for synthesizing biologically active compounds .
  • Reduction Reactions: The compound can be reduced to yield corresponding alcohols or aldehydes depending on the reaction conditions and reagents used.

Studies indicate that (2S,3S)-(-)-3-Phenylglycidol exhibits biological activity, particularly as a precursor in the synthesis of bioactive molecules. Its derivatives have shown promise in medicinal chemistry, especially in the development of anti-cancer agents and other therapeutic compounds. The compound's ability to undergo selective transformations makes it a valuable building block in drug development.

Several methods exist for synthesizing (2S,3S)-(-)-3-Phenylglycidol:

  • Chiral Pool Synthesis: Utilizing naturally occurring chiral compounds as starting materials to construct the desired stereochemistry.
  • Asymmetric Epoxidation: Employing chiral catalysts to achieve enantioselective epoxidation of allylic alcohols.
  • Chemoenzymatic Methods: Recent studies have employed microbial strains such as Galactomyces geotrichum for the bioresolution of racemic mixtures to obtain optically pure forms of phenylglycidol .

(2S,3S)-(-)-3-Phenylglycidol finds applications in various fields:

  • Pharmaceutical Industry: Used as an intermediate in the synthesis of drugs and biologically active compounds.
  • Material Science: Serves as a building block for polymers and resins due to its reactive epoxide group.
  • Agricultural Chemicals: Potential use in developing agrochemicals that require specific stereochemical configurations for efficacy.

Interaction studies involving (2S,3S)-(-)-3-Phenylglycidol focus on its reactivity with various nucleophiles and electrophiles. These studies are critical for understanding its behavior in biological systems and its potential toxicity. The compound's interactions with enzymes, particularly epoxide hydrolases, are of significant interest due to their implications in drug metabolism and detoxification processes .

Several compounds share structural similarities with (2S,3S)-(-)-3-Phenylglycidol. Here are some notable examples:

Compound NameStructure TypeUnique Features
(2R,3R)-(+)-3-PhenylglycidolChiral EpoxideOpposite stereochemistry; potential for different biological activity.
Phenyl Glycidyl EtherGlycidyl EtherLacks chirality; primarily used as a viscosity reducer in epoxy resins .
Ethyl 3-phenylglycidateEsterDerived from phenylglycidol; used in synthetic pathways for complex molecules .

The uniqueness of (2S,3S)-(-)-3-Phenylglycidol lies in its specific stereochemistry, which influences its reactivity and biological activity compared to its counterparts.

XLogP3

0.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

150.068079557 g/mol

Monoisotopic Mass

150.068079557 g/mol

Heavy Atom Count

11

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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